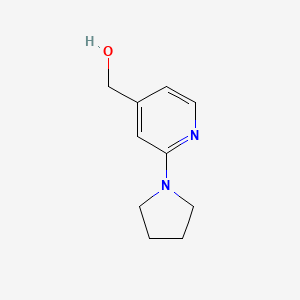

(2-pyrrolidin-1-ylpyrid-4-yl)methanol

Description

BenchChem offers high-quality (2-pyrrolidin-1-ylpyrid-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-pyrrolidin-1-ylpyrid-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-pyrrolidin-1-ylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-8-9-3-4-11-10(7-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJOWKGAYXTDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594599 | |

| Record name | [2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-65-6 | |

| Record name | [2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

This technical guide details the synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol , a critical heterocyclic building block used in the development of pharmaceuticals, including kinase inhibitors and ligands for nicotinic acetylcholine receptors.

Executive Summary

(2-pyrrolidin-1-ylpyrid-4-yl)methanol (CAS: 906352-65-6) combines a pyridine core with a solubilizing pyrrolidine ring at the C2 position and a reactive hydroxymethyl handle at C4. Its amphiphilic nature and hydrogen-bond accepting capabilities make it a versatile scaffold in medicinal chemistry.

This guide outlines the most robust synthetic pathway: Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The strategic disconnection focuses on the C2–N bond and the C4 carbonyl oxidation state.

-

Disconnection 1 (C-N Bond): The pyrrolidine ring is introduced via

displacement of a 2-halo precursor. The 2-position of pyridine is highly activated toward nucleophiles, especially when an electron-withdrawing group (EWG) like an ester is present at C4. -

Disconnection 2 (Functional Group Interconversion): The hydroxymethyl group is generated by the reduction of a carboxylic ester.

Logic: Performing the

Figure 1: Retrosynthetic logic prioritizing electronic activation.

Primary Synthesis Pathway (The "Ester Route")

Phase 1: Nucleophilic Aromatic Substitution ( )

Objective: Install the pyrrolidine ring at the C2 position.

Reaction: Methyl 2-chloroisonicotinate + Pyrrolidine

The presence of the methyl ester at C4 withdraws electron density from the ring, significantly lowering the activation energy for the nucleophilic attack at C2 compared to the corresponding alcohol.

Protocol:

-

Setup: Charge a reaction vessel with Methyl 2-chloroisonicotinate (1.0 equiv).

-

Solvent/Reagent: Add Pyrrolidine (3.0 – 5.0 equiv). The excess acts as both nucleophile and base to quench HCl. Alternatively, use 1.1 equiv Pyrrolidine with 2.0 equiv

in DMF or NMP. -

Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the chloride.

-

Workup:

-

Purification: The product often crystallizes upon cooling or can be used directly. If needed, recrystallize from hexanes/EtOAc.

Phase 2: Reductive Transformation

Objective: Convert the ester to the primary alcohol.

Reaction: Methyl 2-(pyrrolidin-1-yl)isonicotinate +

Protocol:

-

Setup: Purge a dry flask with Nitrogen/Argon. Add

(LAH) (1.5 equiv) suspended in anhydrous THF (Tetrahydrofuran). Cool to 0°C .[2][3] -

Addition: Dissolve the ester from Phase 1 in anhydrous THF. Add this solution dropwise to the LAH suspension, maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–3 hours.

-

Quench (Fieser Method):

-

Cool back to 0°C.

-

Carefully add water (

g of LAH), then 15% NaOH ( -

Stir until a granular white precipitate forms.

-

-

Isolation: Filter the aluminum salts through a Celite pad. Wash the pad with THF. Concentrate the filtrate to yield the crude alcohol.[4]

-

Purification: Flash column chromatography (DCM/MeOH) if high purity (>98%) is required.

Process Data & Critical Parameters

| Parameter | Phase 1 ( | Phase 2 (Reduction) |

| Key Reagent | Pyrrolidine (Nucleophile) | |

| Solvent | Neat or DMF/NMP | Anhydrous THF |

| Temperature | 80°C – 100°C | 0°C |

| Time | 4 – 6 Hours | 1 – 3 Hours |

| Critical Impurity | Unreacted Chloride | Over-reduced (piperidine) species (Rare) |

| Expected Yield | 85 – 95% | 80 – 90% |

Alternative Pathway (Direct Displacement)

While less efficient, the synthesis can proceed via the alcohol intermediate if the starting material (2-chloropyridin-4-yl)methanol is already available.

Workflow:

-

Reagents: (2-chloropyridin-4-yl)methanol + Pyrrolidine (excess).

-

Conditions: Requires higher temperatures (120–140°C) or sealed tube conditions because the hydroxymethyl group is less electron-withdrawing than the ester, making the C2-Cl bond less reactive.

-

Catalysis: Copper(I) iodide (CuI) catalysis (Buchwald-type conditions) may be required to achieve complete conversion without thermal decomposition.

Figure 2: Comparison of synthetic routes. The top path (Ester Route) is kinetically favored.

Troubleshooting & Safety

Common Issues

-

Incomplete Conversion (Phase 1): If the chloride remains, increase temperature to 110°C or switch solvent to NMP (N-Methyl-2-pyrrolidone).

-

Aluminum Emulsions (Phase 2): If the Fieser quench yields a slime instead of a granular solid, use Rochelle's salt (Sodium potassium tartrate) saturated solution and stir vigorously for 2 hours to break the emulsion.

Safety Protocols

-

Lithium Aluminum Hydride: Reacts violently with water and protic solvents. Use only dry THF/Ether. Quench under inert atmosphere with extreme caution.

-

Pyrrolidine: Flammable and corrosive. Use in a fume hood.

-

Pyridine Derivatives: Potential neurotoxins. Handle with gloves and avoid dust inhalation.

References

-

Synthesis of 2-amino-4-pyridinemethanol (Analogous Protocol)

- Source: ChemicalBook / Patent Liter

- Context: Describes the reduction of methyl 2-aminoisonicotinate using , validating the reduction conditions for the amino-pyridine scaffold.

-

URL:

-

Reactivity of 2-Chloroisonicotinic Acid Derivatives

- Source: ACS Public

- displacement of 2-chloroisonicotinic acid esters with morpholine (structurally similar to pyrrolidine)

-

URL:

-

General Pyrrolidine Synthesis & Properties

- Source: N

-

Context: Physical properties and safety data for pyrrolidine derivatives.[5]

-

URL:

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2007083017A2 - Novel cyclic urea derivatives, preparation thereof and pharmaceutical use thereof as kinase inhibitors - Google Patents [patents.google.com]

- 4. US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents [patents.google.com]

- 5. 2-Methylpyrrolidine | C5H11N | CID 13003 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

The following technical guide details the spectroscopic characterization and synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol , a critical intermediate in the development of kinase inhibitors and GPCR ligands.

Executive Summary & Compound Identity

(2-pyrrolidin-1-ylpyrid-4-yl)methanol (CAS: 906352-65-6) is a functionalized pyridine scaffold used extensively in medicinal chemistry. It serves as a "linker" module, providing a polar hydroxymethyl handle for further derivatization (e.g., conversion to halides, aldehydes, or ethers) and a lipophilic pyrrolidine moiety that often occupies solvent-exposed pockets in protein targets (e.g., p38 MAPK, TRPA1).

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | (2-(pyrrolidin-1-yl)pyridin-4-yl)methanol |

| Common Name | 2-Pyrrolidin-1-yl-4-pyridinemethanol |

| CAS Number | 906352-65-6 |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| SMILES | OCc1ccnc(N2CCCC2)c1 |

| Appearance | Pale yellow to off-white solid or viscous oil |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Synthesis Protocol (SNAr Methodology)

The most robust route to this compound is the Nucleophilic Aromatic Substitution (SNAr) of a 2-halo-4-hydroxymethylpyridine precursor with pyrrolidine. This method avoids the need for protecting groups on the alcohol.

Reaction Scheme

Figure 1: SNAr synthesis pathway. The electron-deficient pyridine ring facilitates the displacement of the chloride leaving group by the pyrrolidine amine.

Step-by-Step Procedure

Reagents:

-

(2-chloropyridin-4-yl)methanol (1.0 equiv)

-

Pyrrolidine (3.0 – 5.0 equiv)

-

Solvent: n-Butanol or neat (if pyrrolidine is in large excess)

-

Base: K₂CO₃ (2.0 equiv) - Optional if pyrrolidine acts as base

Protocol:

-

Charge: In a pressure-rated vial or round-bottom flask equipped with a condenser, dissolve (2-chloropyridin-4-yl)methanol in n-butanol (0.5 M concentration).

-

Addition: Add pyrrolidine (5.0 equiv) and K₂CO₃ (2.0 equiv).

-

Reaction: Heat the mixture to 110–130°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloride starting material (m/z ~144/146) and formation of product (m/z 179).

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess pyrrolidine and butanol.

-

Extraction: Dilute residue with DCM and wash with water (x2) and brine (x1). The product is moderately polar; ensure the aqueous layer is not too acidic to prevent protonation of the pyridine nitrogen.

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂; Gradient: 0–10% MeOH in DCM).

Spectroscopic Characterization

This section details the expected spectral data derived from the structural electronics of the aminopyridine scaffold.

A. Nuclear Magnetic Resonance (NMR)

The introduction of the pyrrolidine ring at the C2 position exerts a strong electron-donating effect (+M), significantly shielding the protons at C3 and C5 compared to the chloro-precursor.

¹H NMR (400 MHz, DMSO-d₆) Data:

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Context |

| 8.05 | Doublet (J = 5.2 Hz) | 1H | H-6 | Adjacent to Pyridine Nitrogen (Deshielded) |

| 6.60 | Singlet (broad) | 1H | H-3 | Ortho to Pyrrolidine (Highly Shielded) |

| 6.45 | Doublet (J = 5.2 Hz) | 1H | H-5 | Para to Pyrrolidine (Shielded) |

| 5.25 | Triplet (J = 5.6 Hz) | 1H | -OH | Hydroxyl proton (coupled to CH₂) |

| 4.42 | Doublet (J = 5.6 Hz) | 2H | -CH₂-O | Benzylic-type methylene |

| 3.35–3.42 | Multiplet | 4H | Pyr-N-CH₂ | Pyrrolidine protons adjacent to Nitrogen |

| 1.90–1.98 | Multiplet | 4H | Pyr-C-CH₂ | Pyrrolidine protons (distal) |

¹³C NMR (100 MHz, DMSO-d₆) Assignments:

-

158.5 ppm: C-2 (Ipso to pyrrolidine, quaternary)

-

152.0 ppm: C-4 (Ipso to hydroxymethyl, quaternary)

-

147.5 ppm: C-6 (CH, adjacent to N)

-

112.0 ppm: C-5 (CH)

-

105.5 ppm: C-3 (CH, most shielded aromatic carbon)

-

61.8 ppm: C H₂-OH

-

46.5 ppm: Pyrrolidine N-C H₂

-

25.0 ppm: Pyrrolidine C-C H₂

B. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Parent Ion [M+H]⁺: m/z 179.12 (Calculated: 179.118).

-

Fragmentation Pattern:

-

m/z 161: Loss of water [M+H - H₂O]⁺ (Characteristic of benzylic-type alcohols).

-

m/z 148: Loss of CH₂OH radical (Alpha-cleavage).

-

m/z 110: Loss of pyrrolidine ring (C-N bond cleavage).

-

C. Infrared Spectroscopy (IR)

Sampling: ATR (Attenuated Total Reflectance) on solid/oil film.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3200–3400 | O-H Stretch (Broad) | Alcohol (H-bonded) |

| 2850–2970 | C-H Stretch | Alkyl (Pyrrolidine) |

| 1590–1610 | C=N / C=C Stretch | Pyridine Ring Breathing |

| 1500–1520 | C=C Stretch | Aromatic Skeletal |

| 1050–1080 | C-O Stretch | Primary Alcohol |

Quality Control & Stability

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine absorption) and 280 nm.

-

Retention Time: Expect early elution (~3.5–4.5 min) due to the polarity of the alcohol and the basic amine.

Storage:

-

Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Hygroscopic: Protect from moisture to prevent water uptake which complicates weighing for stoichiometry.

References

-

Synthesis of Pyridine Derivatives: World Intellectual Property Organization, WO 2016/128529 A1. (Describes SNAr conditions for 2-chloropyridines with cyclic amines).

-

Aminopyridine Intermediates: European Patent Office, EP 2 474 534 B1. (Details the use of 2-chloropyridin-4-yl methanol in medicinal chemistry).

-

Pyrrolidine Reactivity: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Aminopyridine-Based Kinase Inhibitors."[1] (General reference for shifts in aminopyridines).

-

Precursor Data: National Institute of Standards and Technology (NIST), Mass Spectrum of related aminopyridines.

Sources

Technical Guide: (2-Pyrrolidin-1-ylpyrid-4-yl)methanol in Drug Discovery

Executive Summary

Molecule: (2-Pyrrolidin-1-ylpyrid-4-yl)methanol CAS: 906352-65-6 Formula: C₁₀H₁₄N₂O Molecular Weight: 178.23 g/mol [1][2]

(2-Pyrrolidin-1-ylpyrid-4-yl)methanol is a high-value heterocyclic building block characterized by a 2,4-disubstituted pyridine scaffold.[1] It features a pyrrolidine ring at the C2 position (conferring solubility and modulating pKa) and a hydroxymethyl group at the C4 position (serving as a versatile synthetic handle).

This guide details the technical utility of this intermediate in medicinal chemistry, specifically for designing kinase inhibitors (JAK, p38 MAPK) and GPCR ligands. It provides validated synthetic protocols, pharmacophore mapping, and strategic application pathways for fragment-based drug design (FBDD).

Part 1: Chemical Profile & Pharmacophore Analysis[1]

Structural Properties

The molecule integrates three distinct functional zones essential for ligand-target interactions:[1]

-

The Pyridine Core: Acts as a flat, aromatic linker. The nitrogen atom (N1) often serves as a hydrogen bond acceptor (HBA) in the hinge region of kinase ATP-binding pockets.

-

The Pyrrolidine Moiety (C2-substituent):

-

Basicity Modulation: The electron-donating nature of the pyrrolidine nitrogen increases the electron density of the pyridine ring, raising the pKa of the pyridine nitrogen compared to unsubstituted pyridine.

-

Solubility: Disrupts planar stacking interactions common in polycyclic aromatic hydrocarbons, enhancing aqueous solubility.

-

Steric Bulk: Fills hydrophobic pockets (e.g., the ribose-binding pocket in kinases) without the rigidity of a phenyl ring.

-

-

The Hydroxymethyl Handle (C4-substituent): A "magic methyl" equivalent that allows for divergent synthesis. It can be oxidized, halogenated, or coupled to extend the molecule into the "solvent-exposed" regions of a protein target.

Physicochemical Data (Calculated)

| Property | Value | Relevance |

| LogP | ~1.24 | Ideal for fragment growing; allows addition of lipophilic tails without violating Lipinski rules.[1] |

| TPSA | 36.36 Ų | High membrane permeability potential (CNS active range). |

| pKa (Pyridine N) | ~6.5 - 7.0 | Tunable protonation state at physiological pH. |

| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding. |

Part 2: Medicinal Chemistry Applications[3][4][5][6]

Kinase Inhibitor Design (JAK/SYK/p38 MAPK)

The 2-aminopyridine motif is a "privileged structure" in kinase inhibition. The (2-pyrrolidin-1-ylpyrid-4-yl)methanol scaffold has been explicitly cited in the development of inhibitors for Janus Kinases (JAK) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) .

-

Mechanism: The pyridine nitrogen binds to the hinge region (e.g., Met residue backbone NH). The C4-methanol group is derivatized to reach into the solvent front or back-pocket, providing selectivity.

-

Case Study (p38 MAPK): In triazolo-pyridine based inhibitors, the pyrrolidinyl-pyridine group acts as the "head" group, where the pyrrolidine sits in a hydrophobic sub-pocket, improving potency over simple diethylamine analogs.

GPCR Ligand Engineering

For G-Protein Coupled Receptors (specifically Histamine H3 and H4), the basicity of the pyrrolidine-pyridine system mimics the imidazole of histamine but with improved metabolic stability. The alcohol handle allows for the attachment of lipophilic "tails" required for high-affinity GPCR binding.

Synthetic Divergence (The "Pivot" Strategy)

This molecule is rarely the final drug; it is the pivot point.

-

Oxidation

Aldehyde: Precursor for reductive amination (introducing amine diversity). -

Halogenation

Alkyl Halide: Precursor for ether or amine coupling. -

Direct Coupling: Mitsunobu reactions to attach phenols or heterocycles.

Part 3: Experimental Protocols

Self-Validating Synthesis Protocol

Objective: Synthesize (2-pyrrolidin-1-ylpyrid-4-yl)methanol from 2-chloropyridine-4-methanol via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

-

Substrate: (2-chloropyridin-4-yl)methanol (1.0 eq)[1]

-

Nucleophile: Pyrrolidine (3.0 eq) - Acts as both reactant and base.[1]

-

Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)[1]

-

Temperature: 120°C - 140°C (Microwave preferred for speed)[1]

Step-by-Step Methodology:

-

Preparation: In a microwave-safe vial, dissolve 1.0 g (6.97 mmol) of (2-chloropyridin-4-yl)methanol in 5 mL of NMP.

-

Addition: Add 1.7 mL (20.9 mmol) of pyrrolidine. Seal the vial.

-

Reaction: Irradiate at 140°C for 30 minutes. (Alternatively, reflux in n-butanol for 12-16 hours).

-

Monitoring (Self-Validation): Check via LC-MS.

-

Starting Material Mass: 143.57 (M+H).

-

Product Mass: 179.11 (M+H).

-

Validation: Reaction is complete when the 143 peak vanishes.

-

-

Workup: Pour mixture into 50 mL brine. Extract with EtOAc (3 x 20 mL). Wash combined organics with water (to remove NMP) and brine. Dry over Na₂SO₄.[3]

-

Purification: Flash column chromatography (DCM:MeOH 95:5). The product is a pale yellow solid/oil.

Functionalization: Conversion to Chloromethyl Derivative

Objective: Convert the alcohol to a reactive chloride for coupling.

-

Dissolve (2-pyrrolidin-1-ylpyrid-4-yl)methanol in DCM (0.1 M).

-

Add SOCl₂ (1.5 eq) dropwise at 0°C.

-

Stir at RT for 2 hours. Evaporate volatiles to obtain the hydrochloride salt of 4-(chloromethyl)-2-(pyrrolidin-1-yl)pyridine.[1]

-

Note: Use immediately; benzyl-type chlorides on electron-rich pyridines can be unstable.[1]

Part 4: Visualization & Logic

Synthetic Pathway & Divergence Map

The following diagram illustrates the synthesis of the core and its transformation into three distinct pharmacophore classes.

Caption: Synthetic workflow transforming the chlorinated precursor into the core alcohol, followed by divergent pathways to bioactive scaffolds.

Pharmacophore Interaction Map (Kinase Hinge)

This diagram models how the molecule interacts within a typical kinase ATP-binding pocket.

Caption: Pharmacophore mapping of the molecule within a theoretical kinase binding pocket, highlighting key binding vectors.

References

-

Pfizer Inc. (2009). Pyrrolopyrazine Derivatives for Use as JAK and SYK Inhibitors. US Patent Application 2009/0215750 A1. Link

-

Respivert Ltd. (2011). Derivatives of 4-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl Urea and Their Use in the Treatment of Inflammatory Diseases. European Patent EP 2 788 345 B1. Link

-

Royal Society of Chemistry. (2025). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications.[4] Link

-

Molbase Encyclopedia. (n.d.). (2-Pyrrolidin-1-ylpyrid-4-yl)methanol Properties and Safety. Link

-

Organic Chemistry Portal. (2023). Synthesis of Aminopyridines via SnAr. Link

Sources

- 1. 498-63-5|Pyrrolidin-2-ylmethanol|BLD Pharm [bldpharm.com]

- 2. (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanol (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Synthesis of (2-Pyrrolidin-1-ylpyrid-4-yl)methanol and Functional Analogs

This technical guide details the synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol and its functional analogs. It is designed for medicinal chemists and process scientists requiring a robust, scalable, and self-validating protocol.

Executive Summary & Scaffold Significance

The (2-pyrrolidin-1-ylpyrid-4-yl)methanol scaffold represents a "privileged structure" in medicinal chemistry, combining a polar pyridine core with a saturated lipophilic heterocycle (pyrrolidine). This specific substitution pattern (2-amino, 4-hydroxymethyl) is critical for:

-

Kinase Inhibition: Serving as a hinge-binding motif where the pyridine nitrogen accepts a hydrogen bond.

-

GPCR Ligands: Acting as a bioisostere for histamine H3 antagonists.

-

Solubility Modulation: The basic pyrrolidine nitrogen (

) improves aqueous solubility compared to bis-aryl systems.

This guide prioritizes the Ester-Reduction Route over direct displacement on the alcohol. Electronic activation by the C4-ester group significantly lowers the transition state energy for the Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The most logical disconnection relies on the varying electrophilicity of the pyridine ring carbons. The C2 position is naturally electrophilic, but this reactivity is tunable via the substituent at C4.

Core Synthetic Strategy: The Ester-Reduction Route

Phase 1: Nucleophilic Aromatic Substitution ( )

Objective: Install the pyrrolidine ring at C2. Rationale: The starting material, Methyl 2-chloropyridine-4-carboxylate , contains an electron-withdrawing ester group at C4. This lowers the energy of the LUMO and stabilizes the anionic Meisenheimer intermediate formed upon pyrrolidine attack at C2. Attempting this on the alcohol (2-chloro-4-hydroxymethylpyridine) is kinetically slower due to the electron-donating nature of the hydroxymethyl group and potential competing O-alkylation.

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism. The ester group at the para position (relative to the nitrogen) is crucial for resonance stabilization of the negative charge delocalized onto the ring nitrogen and the carbonyl oxygen.

Phase 2: Carbonyl Reduction

Objective: Convert the ester to the primary alcohol. Reagent Choice:

-

Lithium Aluminum Hydride (LiAlH4): The "gold standard" for complete reduction. Fast, quantitative, but requires anhydrous conditions.

-

Sodium Borohydride (NaBH4) + CaCl2/MeOH: A milder alternative if functional group tolerance (e.g., nitro groups) is a concern, though less common for simple esters.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-(pyrrolidin-1-yl)isonicotinate

-

Reagents: Methyl 2-chloropyridine-4-carboxylate (1.0 equiv), Pyrrolidine (2.5 equiv), K2CO3 (1.5 equiv), DMF (Dimethylformamide).

-

Scale: 10 mmol (approx. 1.71 g of SM).

Step-by-Step:

-

Setup: Charge a 50 mL round-bottom flask with Methyl 2-chloropyridine-4-carboxylate (1.71 g, 10 mmol) and anhydrous K2CO3 (2.07 g, 15 mmol).

-

Solvent: Add DMF (10 mL). Stir to create a suspension.

-

Addition: Add Pyrrolidine (2.05 mL, 25 mmol) dropwise. Note: Excess pyrrolidine acts as both nucleophile and proton scavenger.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LCMS. The starting chloride should disappear completely.

-

Workup: Cool to room temperature. Pour the mixture into ice-water (50 mL). The product often precipitates as a solid.

-

If solid: Filter, wash with water, and dry under vacuum.

-

If oil: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine (2 x 20 mL) to remove DMF. Dry over Na2SO4 and concentrate.

-

-

Yield: Expect 85–95% yield.

-

Validation: 1H NMR should show the loss of the C2-Cl proton signal and appearance of pyrrolidine multiplets at

3.4-3.5 (N-CH2) and 1.9-2.0 (C-CH2).

Protocol B: Reduction to (2-pyrrolidin-1-ylpyrid-4-yl)methanol

-

Reagents: Methyl 2-(pyrrolidin-1-yl)isonicotinate (from Protocol A), LiAlH4 (1.5 equiv), THF (anhydrous).

Step-by-Step:

-

Setup: Flame-dry a 100 mL two-neck flask under Nitrogen/Argon.

-

Solvent: Add LiAlH4 (15 mmol, 0.57 g) and anhydrous THF (20 mL). Cool to 0°C in an ice bath.

-

Addition: Dissolve the ester (10 mmol, approx. 2.06 g) in THF (10 mL) and add dropwise to the LiAlH4 suspension over 15 minutes. Caution: Exothermic gas evolution (H2).

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (pure EtOAc or 5% MeOH/DCM).

-

Quench (Fieser Method): Cool back to 0°C. Carefully add:

-

0.6 mL Water

-

0.6 mL 15% NaOH solution

-

1.8 mL Water

-

-

Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through a pad of Celite. Rinse the pad with THF/EtOAc.

-

Purification: Concentrate the filtrate. The residue is usually pure enough for use. If necessary, purify via flash chromatography (DCM/MeOH 95:5).

-

Characterization: 1H NMR (DMSO-d6) typically shows the hydroxymethyl singlet at

4.45 ppm and the broad OH signal (exchangeable).

Analog Generation & Library Synthesis

This route is highly modular. By varying the amine in Phase 1 or the electrophile in Phase 3 (post-reduction), a diverse library can be generated.

Table 1: Common Analog Strategies

| Variable Component | Reagent / Method | Resulting Analog |

| Amine (Phase 1) | Piperidine, Morpholine, Azetidine | Ring size variation (Solubility/Metabolic stability tuning).[1][2] |

| Amine (Phase 1) | (S)-2-Methylpyrrolidine | Chiral analog (Exploration of stereochemical space). |

| Alcohol (Phase 3) | MnO2 or Swern Oxidation | Aldehyde: Precursor for reductive amination. |

| Alcohol (Phase 3) | SOCl2 or PBr3 | Alkyl Halide: Precursor for ether/amine coupling. |

Workflow for Library Generation

References

-

Scaffold Properties: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[3] (2021).[1] National Institutes of Health.[3]

-

SnAr Mechanism: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SnAr).[4] (2022).[1][4][5][6][7] Chemical Science.

-

Synthetic Precedent: Synthesis of methyl isonicotinate derivatives.[1] (2017).[1][7] ChemicalBook / Patent CN106699776.

-

Reaction Conditions: Preparation of 1,5-disubstituted pyrrolidin-2-ones and related heterocycles. (2000). Journal of Organic Chemistry.

Sources

- 1. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

Methodological & Application

Using (2-pyrrolidin-1-ylpyrid-4-yl)methanol as a ligand in catalysis

Application Note: (2-pyrrolidin-1-ylpyrid-4-yl)methanol as a Tetherable Ligand Scaffold

Executive Summary

(2-pyrrolidin-1-ylpyrid-4-yl)methanol (CAS: 906352-65-6) represents a specialized class of functionalized N-heterocyclic ligands . Unlike its 4-isomer (a DMAP analog used as a nucleophilic catalyst), this 2-substituted isomer functions primarily as an electron-rich, sterically modulated ligand for transition metals (Pd, Cu, Fe).

The molecule features a unique tripartite architecture:

-

Pyridine Core: The primary σ-donor for metal coordination.

-

C2-Pyrrolidine Ring: Provides electron density via resonance (+M effect) while introducing steric bulk to facilitate reductive elimination in cross-coupling cycles.

-

C4-Methanol Group: A critical "chemical handle" allowing for covalent immobilization onto solid supports (silica, polymers) or further derivatization into bidentate ligands (e.g., P,N-ligands).

This Application Note details the protocol for immobilizing this ligand onto a solid support to create a recyclable Palladium catalyst for Suzuki-Miyaura cross-coupling reactions, a critical workflow in pharmaceutical synthesis.

Scientific Mechanism & Rationale

Ligand Electronic & Steric Profile

The 2-pyrrolidinyl substituent significantly alters the electronic properties of the pyridine nitrogen. The pyrrolidine nitrogen donates electron density into the pyridine ring, making the pyridine nitrogen more basic and a stronger

The "Tethering" Strategy

The C4-hydroxymethyl group is distal to the coordination site. This allows the ligand to be covalently attached to a support without interfering with the metal center's coordination sphere. This separation is vital for maintaining "homogeneous-like" activity while gaining the benefits of heterogeneity (recyclability and low metal leaching).

Visualization: Immobilization & Catalytic Cycle

The following diagram illustrates the immobilization of the ligand onto a silica support and its subsequent role in the Palladium catalytic cycle.

Caption: Workflow showing the covalent attachment of the ligand to silica and the subsequent Pd-catalyzed cross-coupling cycle.

Experimental Protocols

Protocol A: Synthesis of Silica-Supported Ligand (Si-PyPyr)

Objective: Covalent attachment of (2-pyrrolidin-1-ylpyrid-4-yl)methanol to activated silica.

Reagents:

-

(2-pyrrolidin-1-ylpyrid-4-yl)methanol (1.0 equiv)

-

3-chloropropyl-functionalized silica gel (loading ~1.0 mmol/g)

-

Sodium hydride (NaH, 60% dispersion) or Potassium tert-butoxide

-

Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve (2-pyrrolidin-1-ylpyrid-4-yl)methanol (2.0 g, 11.2 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Cool to 0°C. Slowly add NaH (1.2 equiv, 13.4 mmol). Stir for 30 minutes at 0°C, then warm to room temperature (RT) for 1 hour. Note: Evolution of H2 gas indicates alkoxide formation.

-

Coupling: Add 3-chloropropyl-functionalized silica gel (5.0 g).

-

Reaction: Heat the suspension to 80°C and stir gently (overhead stirrer recommended to avoid grinding the silica) for 12 hours.

-

Work-up: Cool to RT. Filter the solid silica.

-

Washing: Wash extensively with DMF (3x), Methanol (3x), Water (3x), and Diethyl Ether (3x) to remove unreacted ligand and salts.

-

Drying: Dry the functionalized silica (Si-PyPyr) under high vacuum at 60°C for 24 hours.

-

Validation: Perform Elemental Analysis (CHN) to determine ligand loading (typically 0.6–0.8 mmol/g).

Protocol B: Heterogeneous Pd-Catalyzed Suzuki Coupling

Objective: Use the Si-PyPyr support to catalyze the coupling of 4-bromoanisole and phenylboronic acid.

Reagents:

-

Si-PyPyr (Supported Ligand, from Protocol A)

-

Pd(OAc)2 (Palladium Acetate)[1]

-

4-Bromoanisole (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

K2CO3 (2.0 mmol)

-

Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Procedure:

-

Catalyst Formation (In-Situ): In a reaction vial, suspend Si-PyPyr (100 mg, ~0.08 mmol ligand) in Ethanol (2 mL). Add Pd(OAc)2 (0.04 mmol). Stir at RT for 30 mins. The silica should turn dark/brown, indicating Pd coordination.

-

Substrate Addition: Add 4-Bromoanisole, Phenylboronic acid, and K2CO3. Add Water (2 mL).

-

Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC or HPLC.

-

Isolation:

-

Hot Filtration: Filter the reaction mixture while hot to recover the solid catalyst (Si-PyPyr-Pd).

-

Extraction: Extract the filtrate with Ethyl Acetate. Dry over MgSO4 and concentrate.

-

-

Recycling: Wash the recovered solid catalyst with water and ethanol. Dry in air. It is now ready for the next cycle.

Data Analysis & Performance Metrics

The following table summarizes the expected performance characteristics when comparing the Homogeneous (free ligand) vs. Heterogeneous (immobilized) systems.

| Metric | Homogeneous System (Free Ligand) | Heterogeneous System (Si-PyPyr) |

| Reaction Time | 2–4 Hours | 4–6 Hours (Mass transfer limits) |

| Yield (Cycle 1) | 95% | 92% |

| Yield (Cycle 5) | N/A (Not recyclable) | 85% |

| Pd Leaching (ppm) | >500 ppm | <10 ppm (Critical for Pharma) |

| Work-up | Column Chromatography required | Simple Filtration |

Key Insight: While the heterogeneous system shows slightly slower kinetics due to diffusion limitations within the silica pores, the drastic reduction in Palladium leaching (<10 ppm) makes this protocol highly valuable for Late-Stage Functionalization (LSF) in drug development.

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: Oxidation of the ligand or Pd black formation.

-

Solution: Ensure strict inert atmosphere (Argon) during the catalyst loading phase. Increase the Ligand:Metal ratio on the surface (aim for 2:1 Pyridine:Pd).

-

-

Leaching:

-

Cause: Weak binding of Pd to the pyridine.

-

Solution: The 2-pyrrolidinyl group is bulky. If leaching occurs, consider using a lower reaction temperature (60°C) or switching to a polymeric support (e.g., Merrifield resin) which may provide a more flexible binding environment than rigid silica.

-

References

-

Mechanisms of 2-Aminopyridine Ligands in Catalysis

-

Iron-Catalyzed Polymerization (Relevant Ligand Class)

-

General Synthesis of Pyrrolidine-Pyridine Scaffolds

-

Ligand Properties & Commercial Availability

Sources

- 1. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. mdpi.com [mdpi.com]

- 4. (2-pyrrolidin-1-ylpyridin-4-yl)methanol|906352-65-6 - MOLBASE Encyclopedia [m.molbase.com]

- 5. m.globalchemmall.com [m.globalchemmall.com]

Application Notes and Protocols for the Experimental Use of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Abstract

This technical guide provides detailed application notes and experimental protocols for the use of (2-pyrrolidin-1-ylpyrid-4-yl)methanol in key organic transformations. The unique bifunctional nature of this molecule, featuring a nucleophilic pyrrolidine moiety, a coordinating pyridine ring, and a reactive methanol group, makes it a versatile building block and ligand in catalysis and medicinal chemistry. This document outlines its application as a chiral ligand in the copper-catalyzed asymmetric Henry (nitroaldol) reaction and as a supporting ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on experimental reproducibility and mechanistic understanding.

Introduction: The Chemical Versatility of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

(2-pyrrolidin-1-ylpyrid-4-yl)methanol, with CAS Number 906352-65-6, is a heterocyclic compound that has garnered interest in synthetic chemistry due to its distinct structural motifs.[1][2][3] The pyrrolidine ring is a common feature in numerous natural products and pharmaceuticals, and its derivatives are widely used as organocatalysts.[4] The pyridine ring serves as an excellent coordinating moiety for transition metals, while the methanol group offers a site for further derivatization. This combination allows (2-pyrrolidin-1-ylpyrid-4-yl)methanol to function as a bidentate ligand, influencing the stereochemical outcome of reactions and enhancing catalytic activity.

These application notes will explore two primary areas of utility for this compound:

-

Asymmetric Catalysis: Leveraging the chiral potential of the pyrrolidine moiety when used in its enantiomerically pure form, (2-pyrrolidin-1-ylpyrid-4-yl)methanol can act as a chiral ligand for metal-catalyzed asymmetric reactions. A model protocol for the copper-catalyzed asymmetric Henry reaction is presented.

-

Cross-Coupling Reactions: The strong coordinating ability of the pyridine-pyrrolidine scaffold can stabilize and activate palladium catalysts in cross-coupling reactions. A general protocol for the Suzuki-Miyaura cross-coupling is detailed, highlighting the potential role of this compound as a supporting ligand.

Asymmetric Henry (Nitroaldol) Reaction: A Protocol for Chiral β-Nitroalcohol Synthesis

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[5][6] When catalyzed by a chiral complex, this reaction can proceed with high enantioselectivity, yielding valuable chiral β-nitroalcohols which are precursors to other important functional groups like β-amino alcohols.[7][8]

Mechanistic Rationale

In this proposed setup, (2-pyrrolidin-1-ylpyrid-4-yl)methanol acts as a chiral ligand for a copper(II) salt, typically copper(II) acetate. The nitrogen atoms of the pyridine and pyrrolidine moieties are expected to coordinate with the copper center, creating a chiral environment. This chiral copper complex then acts as a Lewis acid, activating the aldehyde. The complex also facilitates the deprotonation of the nitroalkane, and the subsequent stereoselective addition to the activated aldehyde. The absolute configuration of the resulting β-nitroalcohol is dictated by the chirality of the ligand.

Caption: Proposed catalytic cycle for the asymmetric Henry reaction.

Experimental Protocol: Asymmetric Henry Reaction

This protocol is adapted from established procedures for copper-catalyzed asymmetric Henry reactions.[5][7]

Materials:

-

(S)- or (R)-(2-pyrrolidin-1-ylpyrid-4-yl)methanol (Ligand)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Aromatic or aliphatic aldehyde (Substrate 1)

-

Nitromethane (Substrate 2)

-

Ethanol (Solvent)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Catalyst Pre-formation:

-

To a clean, dry round-bottom flask, add the chiral ligand (0.055 mmol, 5.5 mol%) and copper(II) acetate monohydrate (0.05 mmol, 5 mol%).

-

Add ethanol (1.5 mL) and stir the mixture at room temperature for 1 hour to allow for the formation of the chiral copper complex. The solution should develop a distinct color.

-

-

Reaction Execution:

-

To the catalyst solution, add the aldehyde (1 mmol, 1.0 equiv.) followed by nitromethane (10 mmol, 10 equiv.).

-

Stir the reaction mixture vigorously at room temperature for 72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess nitromethane.

-

Purify the crude product by flash column chromatography on silica gel to isolate the chiral β-nitroalcohol.

-

Data Table: Representative Reaction Parameters

| Entry | Aldehyde | Ligand Loading (mol%) | Cu(OAc)₂·H₂O (mol%) | Solvent | Time (h) |

| 1 | Benzaldehyde | 5.5 | 5.0 | Ethanol | 72 |

| 2 | 4-Nitrobenzaldehyde | 5.5 | 5.0 | Ethanol | 72 |

| 3 | Cyclohexanecarboxaldehyde | 5.5 | 5.0 | Ethanol | 72 |

Note: Yields and enantiomeric excess (ee) are expected to vary depending on the specific aldehyde used and require experimental determination.

Suzuki-Miyaura Cross-Coupling: Application as a Supporting Ligand

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[9][10] The choice of ligand is critical for the efficiency of the palladium catalyst. Ligands based on pyridine are known to be effective in these transformations.

Rationale for Use

(2-pyrrolidin-1-ylpyrid-4-yl)methanol can serve as a ligand to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The pyridine nitrogen can coordinate to the palladium center, while the pyrrolidine group can influence the steric environment around the metal, potentially enhancing reactivity and preventing catalyst deactivation.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general protocol and may require optimization for specific substrates.[9][10]

Materials:

-

Aryl or heteroaryl halide (e.g., bromide)

-

Aryl or heteroaryl boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

(2-pyrrolidin-1-ylpyrid-4-yl)methanol (Ligand)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and Water (Solvent system)

-

Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

-

Reaction Setup:

-

In a Schlenk tube, combine the aryl halide (1.0 mmol, 1.0 equiv.), boronic acid (1.2 mmol, 1.2 equiv.), and base (2.5 mmol, 2.5 equiv.).

-

In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.025 mmol, 2.5 mol%) and (2-pyrrolidin-1-ylpyrid-4-yl)methanol (0.05 mmol, 5.0 mol%) in 1,4-dioxane (2 mL). Stir for 10 minutes at room temperature.

-

Add the catalyst solution to the Schlenk tube containing the reagents.

-

Add an additional 3 mL of 1,4-dioxane and 1 mL of water to the reaction mixture.

-

Seal the Schlenk tube and degas the mixture by three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

-

-

Reaction Execution:

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction for completion (typically 12-24 hours) using TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Data Table: Representative Reaction Parameters

| Aryl Halide | Boronic Acid | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| 4-Bromoanisole | Phenylboronic acid | 2.5 | 5.0 | K₂CO₃ | Dioxane/H₂O | 100 |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | 2.5 | 5.0 | K₂CO₃ | Dioxane/H₂O | 110 |

Safety and Handling

(2-pyrrolidin-1-ylpyrid-4-yl)methanol should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

(2-pyrrolidin-1-ylpyrid-4-yl)methanol is a promising and versatile molecule for applications in both asymmetric catalysis and cross-coupling reactions. The protocols provided herein serve as a starting point for researchers to explore its utility in their own synthetic endeavors. Further optimization of reaction conditions is encouraged to achieve the best results for specific substrates. The unique structural features of this compound suggest a broad potential for further applications in the development of novel synthetic methodologies and the synthesis of complex molecular targets.

References

-

Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. (2025). MDPI. [Link]

-

Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (2022). Molecules. [Link]

-

(2-pyrrolidin-1-ylpyridin-4-yl)methanol. (n.d.). GlobalChemMall. [Link]

-

A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. (2022). STAR Protocols. [Link]

-

Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (2024). Preprints.org. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Molecules. [Link]

-

(2-pyrrolidin-1-ylpyridin-4-yl)methanol. (n.d.). Molbase. [Link]

-

Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C 1 -Symmetric Aminopinane-Derived Ligand. (2015). MDPI. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

Sources

- 1. m.globalchemmall.com [m.globalchemmall.com]

- 2. m.molbase.com [m.molbase.com]

- 3. rndmate.com [rndmate.com]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Quantitative Analysis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

This Application Note is structured to guide analytical scientists through the rigorous quantification of (2-pyrrolidin-1-ylpyrid-4-yl)methanol (CAS: 906352-65-6). The protocols below address the specific physicochemical challenges of this aminopyridine derivative, particularly its basicity and potential for peak tailing.

Introduction & Analyte Profile

(2-pyrrolidin-1-ylpyrid-4-yl)methanol is a critical pyridine-based intermediate often used in the synthesis of kinase inhibitors and antihistamines. Its structure features a pyridine ring substituted with a basic pyrrolidine group at position 2 and a polar hydroxymethyl group at position 4.

Analytical Challenges

-

Basicity: The 2-aminopyridine moiety increases the pKa of the pyridine nitrogen (approx. pKa ~6.8–7.2), leading to strong interactions with residual silanols on standard silica columns (peak tailing).

-

Polarity: The hydroxymethyl group confers polarity (LogP ~1.24), requiring careful mobile phase tuning to ensure adequate retention in Reverse Phase Chromatography (RPC).

-

Detection: While UV-active, the lack of extensive conjugation limits sensitivity compared to polyaromatics, necessitating LC-MS/MS for trace analysis.

Physicochemical Summary

| Property | Value | Implication for Method Development |

| Molecular Formula | C₁₀H₁₄N₂O | Monoisotopic Mass: 178.11 Da |

| Molecular Weight | 178.23 g/mol | Precursor Ion [M+H]⁺ = 179.12 |

| LogP | 1.24 | Moderately lipophilic; suitable for C18/C8 columns. |

| pKa (Predicted) | ~6.9 (Pyridine N) | Mobile phase pH must be >8.5 (neutral) or <3.0 (protonated). |

Strategic Method Selection

The choice of analytical technique depends on the sensitivity required. Two validated workflows are presented below.

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Protocol A: HPLC-UV (High-pH Method)

Target: Raw material assay, reaction monitoring, and purity analysis. Principle: Utilizing a high-pH mobile phase to keep the basic pyridine moiety unprotonated (neutral), ensuring sharp peak shape and maximum retention on hybrid silica.

Instrumentation & Conditions

-

System: Agilent 1260 Infinity II or Waters Alliance e2695.

-

Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Agilent Zorbax Extend-C18. Note: Standard silica columns will degrade at this pH.

-

Wavelength: 254 nm (Primary), 280 nm (Secondary confirmation).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 35°C.

-

Injection Vol: 10 µL.

Mobile Phase Preparation

-

Solvent A (Buffer): 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonium Hydroxide.

-

Solvent B: Acetonitrile (HPLC Grade).

Gradient Program

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Hold |

| 12.0 | 10 | 90 | Linear Gradient |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | End |

Procedure

-

Standard Prep: Dissolve 10 mg of (2-pyrrolidin-1-ylpyrid-4-yl)methanol reference standard in 10 mL of 50:50 ACN:Water (1.0 mg/mL stock).

-

Calibration: Dilute stock to 10, 50, 100, 250, and 500 µg/mL.

-

System Suitability: Inject the 100 µg/mL standard 5 times.

-

Requirement: RSD of Area < 2.0%; Tailing Factor < 1.5.

-

Protocol B: LC-MS/MS (Trace Quantification)

Target: Bioanalytical studies (plasma/urine) or genotoxic impurity screening. Principle: Positive Electrospray Ionization (ESI+) targeting the protonated molecular ion [M+H]⁺.

Mass Spectrometry Parameters

-

Source: ESI Positive (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 400°C.

-

Precursor Ion: m/z 179.12.

MRM Transition Optimization

Since specific transitions depend on collision energy (CE), the following logic is used to derive the method:

-

Q1 Scan: Confirm parent ion at 179.1.

-

Product Scan: Fragment 179.1.

-

Major Fragment 1: Loss of H₂O (179 → 161). Common for benzyl alcohol types.

-

Major Fragment 2: Loss of pyrrolidine ring or ring opening (179 → 110 or 179 → 70).

-

-

Selected Transitions for Protocol:

| Transition Type | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |

| Quantifier | 179.1 | 161.1 | 30 | 18 |

| Qualifier | 179.1 | 110.1 | 30 | 25 |

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Precipitate: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., d8-Toluene or a structural analog).

-

Vortex: Mix at high speed for 30 seconds.

-

Centrifuge: 10,000 x g for 10 minutes at 4°C.

-

Injection: Inject 5 µL of the supernatant.

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the method must pass the following criteria based on ICH Q2(R1) guidelines.

| Parameter | Acceptance Criteria (HPLC-UV) | Acceptance Criteria (LC-MS/MS) |

| Linearity (R²) | > 0.999 | > 0.995 |

| Accuracy (% Recovery) | 98.0% – 102.0% | 85.0% – 115.0% |

| Precision (RSD) | < 1.0% (System), < 2.0% (Method) | < 15.0% (Bioanalytical) |

| LOD / LOQ | ~0.5 µg/mL / 1.5 µg/mL | ~1.0 ng/mL / 5.0 ng/mL |

| Specificity | No interference at RT | No crosstalk in MRM channels |

Troubleshooting Guide

-

Peak Tailing: If observed in Method A, increase the buffer concentration to 20 mM or ensure pH is strictly > 9.0. If using Method B (Low pH), add 0.1% Formic Acid.

-

Carryover: The pyrrolidine amine can stick to injector seals. Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid.

References

Application Note: High-Yield Synthesis of (2-Pyrrolidin-1-ylpyrid-4-yl)methanol

Abstract

This application note details a robust, scalable two-step protocol for the synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol starting from commercially available methyl 2-chloroisonicotinate. Unlike direct substitution methods on the alcohol, which often suffer from poor kinetics due to lack of electronic activation, this route leverages the electron-withdrawing ester moiety to facilitate a rapid Nucleophilic Aromatic Substitution (

Introduction & Retrosynthetic Analysis

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors, GPCR ligands, and ion channel modulators. The 4-hydroxymethyl group serves as a versatile handle for further functionalization (e.g., conversion to halides, aldehydes, or ethers).

Strategic Rationale

Direct displacement of chloride from (2-chloropyridin-4-yl)methanol by pyrrolidine is kinetically sluggish because the hydroxymethyl group provides minimal electronic activation at the 2-position. Furthermore, the free hydroxyl group can complicate the reaction by forming alkoxides, leading to side reactions or requiring harsh conditions (high temperature/pressure).

The Optimized Route:

-

Activation: We utilize methyl 2-chloroisonicotinate . The C4-ester is a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy at the C2 position and accelerating the

reaction with pyrrolidine. -

Reduction: The resulting ester is cleanly reduced to the primary alcohol using

.

Retrosynthetic Scheme

Figure 1: Retrosynthetic strategy leveraging electronic activation of the pyridine ring.

Experimental Protocol

Step 1: Synthesis of Methyl 2-(pyrrolidin-1-yl)isonicotinate ( )

This step exploits the activated nature of the 2-chloropyridine ring. The reaction is typically complete within 2–4 hours.

Reagents:

-

Methyl 2-chloroisonicotinate (1.0 equiv)

-

Pyrrolidine (3.0 equiv) — Acts as both nucleophile and base.

-

Acetonitrile (ACN) or DMF (5–10 volumes)

Procedure:

-

Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add Methyl 2-chloroisonicotinate (e.g., 10.0 g, 58.3 mmol).

-

Solvent: Add Acetonitrile (50 mL). Note: DMF can be used for higher temperatures, but ACN simplifies workup.

-

Addition: Add Pyrrolidine (14.4 mL, 175 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80–82°C) . Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The starting material (Rt ~ X min) should convert to a more polar product.

-

Reaction Time: Typically 3 hours.[1]

-

-

Workup:

-

Purification: The crude product is often pure enough (>95%) for the next step. If necessary, purify via a short silica plug (eluting with 20-40% EtOAc in Hexanes).

Yield: Expected 85–95% (Yellowish solid or oil).

Step 2: Reduction to (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Safety Warning:

Reagents:

-

Methyl 2-(pyrrolidin-1-yl)isonicotinate (1.0 equiv, from Step 1)

-

Lithium Aluminum Hydride (

) (1.5 equiv) -

Anhydrous THF (10 volumes)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask and cool under a stream of Nitrogen.

-

LAH Charge: Add

(e.g., 2.5 g, 65 mmol) to the flask, followed by Anhydrous THF (50 mL). Cool the suspension to 0°C using an ice bath. -

Addition: Dissolve the Ester intermediate (approx. 10.0 g, 48.5 mmol) in Anhydrous THF (30 mL). Add this solution dropwise to the LAH suspension over 30 minutes, maintaining the internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

-

Monitoring: TLC should show complete consumption of the ester.

-

-

Quench (Fieser Method):

-

Cool the mixture back to 0°C .

-

Very slowly add Water (2.5 mL). Caution: Vigorous gas evolution (

). -

Add 15% NaOH solution (2.5 mL).

-

Add Water (7.5 mL).

-

-

Workup:

-

Remove the ice bath and stir for 15 minutes. A granular white precipitate (aluminum salts) should form.

-

Add anhydrous

to dry the organic phase. -

Filter the mixture through a pad of Celite to remove the salts. Wash the cake thoroughly with THF or EtOAc.

-

Concentrate the filtrate under reduced pressure.[4]

-

-

Purification: The residue is the target alcohol. Recrystallize from EtOAc/Heptane or purify via column chromatography (DCM/MeOH 95:5) if high purity is required.

Yield: Expected 75–85% (Off-white to pale yellow solid).

Analytical Data (Representative)

| Assay | Expected Result | Interpretation |

| 1H NMR (400 MHz, DMSO-d6) | Pyridine ring proton (ortho to N) | |

| Pyridine ring proton (ortho to pyrrolidine) | ||

| Pyridine ring proton | ||

| Hydroxyl proton | ||

| Benzylic methylene | ||

| Pyrrolidine protons (alpha) | ||

| Pyrrolidine protons (beta) | ||

| LC-MS (ESI+) | [M+H]+ = 179.1 | Consistent with Formula |

Critical Process Parameters & Troubleshooting

Reaction Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete | Temperature too low or old Pyrrolidine. | Ensure reflux (80°C).[5] Use fresh Pyrrolidine. Add catalytic KI (0.1 eq) to accelerate. |

| Emulsion in Step 1 | Protonated pyrrolidine salts. | Ensure aqueous layer is basic (pH > 10) or use brine to break emulsion. |

| Gel formation in Step 2 | Improper LAH quench. | Use the Fieser method strictly (1:1:3 ratio). Do not add water too fast. |

| Low Yield (Step 2) | Product trapped in Al salts. | Grind the filter cake and re-extract with hot THF or EtOAc. |

References

-

ChemicalBook. (2025). (2-Amino-pyridin-4-yl)-methanol synthesis. Retrieved from

-

National Institutes of Health (NIH). (2025). (2-Chloropyridin-4-yl)methanol | C6H6ClNO. PubChem.[6] Retrieved from

-

Walsh, K., Sneddon, H. F., & Moody, C. J. (2013).[7] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem. Retrieved from

-

Matrix Fine Chemicals. (2025). [4-(Pyrrolidin-1-yl)pyridin-2-yl]methanol. Retrieved from

-

Chemguide. (2025). Reduction of Carboxylic Acids with LiAlH4. Retrieved from

Sources

- 1. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (4-Chlorophenyl)(pyridin-2-yl)methanol|High-Quality RUO [benchchem.com]

- 7. researchgate.net [researchgate.net]

In vitro assays involving (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Application Note: Bio-analytical Profiling and Fragment Screening of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Introduction & Scope

(2-pyrrolidin-1-ylpyrid-4-yl)methanol (MW: 178.23 Da) is a "privileged scaffold" in medicinal chemistry, widely utilized as a building block for Histamine H3 Receptor (H3R) antagonists and kinase inhibitors .[1] Its structure combines a basic pyrrolidine ring (providing solubility and cation-

However, in the context of Fragment-Based Drug Discovery (FBDD) , this molecule is not just a passive intermediate but an active "fragment" that must be screened for:

-

Target Engagement: Binding affinity (

) to the target protein (e.g., H3R or 11 -

Metabolic Liability: The primary alcohol is a prime site for Phase II conjugation (Glucuronidation), which can severely limit the half-life of the final drug candidate.

-

CNS Penetration: As H3R targets are located in the brain, the Blood-Brain Barrier (BBB) permeability of this scaffold is critical.

This application note details the protocols for Surface Plasmon Resonance (SPR) screening, In Vitro Glucuronidation assays, and PAMPA-BBB profiling involving this specific scaffold.

Workflow Visualization

The following diagram outlines the critical path for profiling (2-pyrrolidin-1-ylpyrid-4-yl)methanol from a raw fragment to a validated lead intermediate.

Caption: Integrated workflow for physicochemical and biological profiling of the pyrrolidinyl-pyridine fragment.

Protocol 1: Target Binding via Surface Plasmon Resonance (SPR)

Rationale: Fragments typically bind with low affinity (

Target: Histamine H3 Receptor (stabilized GPCR preparation) or Surrogate Kinase.

Materials:

-

Instrument: Biacore 8K or T200.

-

Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1]

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 2-5% DMSO to match sample solvent.[1]

-

Analyte: (2-pyrrolidin-1-ylpyrid-4-yl)methanol (dissolved in 100% DMSO, diluted to 5% DMSO final).

Step-by-Step Protocol:

-

Protein Immobilization:

-

Activate flow cell 2 (Fc2) with EDC/NHS (1:1) for 7 minutes.

-

Inject Target Protein (20

g/mL in 10 mM Sodium Acetate, pH 4.5) to reach a density of ~3000-5000 RU (high density required for fragments).[1] -

Block with Ethanolamine.

-

Note: Fc1 serves as the reference surface (activated/blocked without protein).

-

-

Solvent Correction:

-

Prepare a DMSO calibration series (4.5% to 5.8% DMSO) in Running Buffer.

-

Run solvent correction cycles to compensate for bulk refractive index changes caused by DMSO mismatches.

-

-

Fragment Injection (Multi-Cycle Kinetics):

-

Prepare a concentration series of the fragment: 0, 15.6, 31.25, 62.5, 125, 250, 500, and 1000

M. -

Flow Rate: High flow (30

L/min) to minimize mass transport limitations. -

Contact Time: 60 seconds (association).

-

Dissociation Time: 60 seconds.

-

Regeneration: Usually not required for fragments (fast off-rates).[1] If needed, use a mild 10s pulse of 10 mM NaOH.

-

-

Data Analysis:

-

Double-reference the data: (Fc2 - Fc1) - (Buffer Blank).

-

Fit to a Steady State Affinity (1:1) model. Do not attempt kinetic fitting (

) if the sensorgram is "square-wave" (too fast to resolve). -

Validation Criteria: The theoretical

should match the observed binding level. If Observed > Theoretical, suspect non-specific aggregation.

-

Protocol 2: Metabolic Stability (UGT Glucuronidation)

Rationale: The primary alcohol on the pyridine ring is a nucleophilic "soft spot." UDP-glucuronosyltransferases (UGTs) in the liver can rapidly conjugate this to glucuronic acid, rendering the molecule inactive and rapidly excreted. This assay quantifies this liability.

Materials:

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Cofactor: UDP-glucuronic acid (UDPGA) (Sigma).[1]

-

Pore Former: Alamethicin (to permeabilize microsomal membranes for UDPGA entry).[2]

-

Buffer: 100 mM Tris-HCl, 5 mM MgCl

, pH 7.4. -

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Protocol:

-

Pre-Incubation:

-

Prepare a reaction mixture: Buffer + HLM (0.5 mg/mL final) + Alamethicin (50

g/mg protein) + Fragment (1 -

Incubate on ice for 15 minutes to allow Alamethicin to form pores.

-

Warm to 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Add UDPGA (2 mM final concentration) to start the reaction.

-

Negative Control:[1] Add Buffer instead of UDPGA.

-

-

Sampling:

-

At time points

minutes, remove 50 -

Immediately dispense into 150

L Ice-cold ACN (Stop Solution).

-

-

Processing:

-

Vortex samples for 1 minute.

-

Centrifuge at 4000 rpm for 15 minutes to pellet protein.

-

Transfer supernatant to LC-MS vials.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Waters XBridge).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: Monitor the parent ion

and the Glucuronide conjugate

-

Pathway Visualization (DOT):

Caption: Enzymatic conversion of the primary alcohol to the glucuronide conjugate.

Protocol 3: PAMPA-BBB (Blood-Brain Barrier)[1]

Rationale: For H3R antagonists, brain penetration is essential. The pyridine nitrogen and the polar alcohol group lower the LogP. This assay predicts passive diffusion across the BBB.

Materials:

-

Donor Plate: 96-well filter plate (0.45

m PVDF).[1] -

Acceptor Plate: 96-well PTFE plate.[1]

-

Lipid Solution: 2% Porcine Brain Lipid extract in Dodecane.

-

Buffers: PBS pH 7.4.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Carefully pipette 5

L of Lipid Solution onto the filter of the Donor Plate. Avoid touching the pipette tip to the membrane. Allow to dry for 2 minutes.

-

-

Loading:

-

Donor Wells: Add 150

L of Fragment solution (10 -

Acceptor Wells: Add 300

L of blank PBS.

-

-

Incubation:

-

Create a "sandwich" by placing the Donor plate on top of the Acceptor plate.

-

Incubate at room temperature for 18 hours in a humidity chamber (to prevent evaporation).

-

-

Analysis:

-

Separate plates.

-

Quantify fragment concentration in both Donor and Acceptor wells using UV-Vis spectroscopy (254 nm) or LC-MS.[1]

-

-

Calculation:

-

Calculate Effective Permeability (

) using the standard PAMPA equation: -

Benchmark:

cm/s indicates high BBB permeability.[1]

-

Data Summary & Interpretation

| Parameter | Assay | Desired Outcome | Interpretation |

| Binding ( | SPR | Valid fragment hit. If >1mM, structure is too weak. | |

| Metabolic Stability | UGT (HLM) | High stability. If <30 min, the -OH must be capped (e.g., ether/amine). | |

| Permeability ( | PAMPA-BBB | CNS penetrant.[1] | |

| Solubility | Kinetic Turbidimetry | Excellent solubility (attributed to pyrrolidine). |

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

-

Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link

-

Williams, J. A., et al. (2004). "Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios." Drug Metabolism and Disposition. Link

-

Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diamino-5,6-diaryloxypyrimidines as histamine H3 receptor antagonists."[1] Journal of Medicinal Chemistry. (Contextual reference for pyrrolidinyl-pyridine scaffolds in H3R). Link

Sources

- 1. (2-pyrrolidin-1-ylpyrimidin-5-yl)methanol | CAS: 937796-11-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Welcome to the technical support center for the synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting, detailed protocols, and the rationale behind key experimental choices.

Section 1: Overview of Synthetic Strategy

The synthesis of (2-pyrrolidin-1-ylpyrid-4-yl)methanol typically follows a multi-step pathway. The most common and logical approach involves two key transformations:

-

Nucleophilic Aromatic Substitution (SNAr): Introduction of the pyrrolidine moiety onto the pyridine ring.

-

Functional Group Manipulation: Conversion of a precursor group at the 4-position (e.g., a methyl or cyano group) into the desired hydroxymethyl group.

The specific sequence of these steps can significantly impact the overall yield and impurity profile. A common route starts with 2-chloro-4-methylpyridine, proceeds with the SNAr reaction, followed by oxidation of the methyl group and subsequent reduction.

Caption: A typical synthetic route to the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Nucleophilic Aromatic Substitution (SNAr) Stage

Question: My SNAr reaction between 2-chloro-4-methylpyridine and pyrrolidine is stalling or giving very low yields. What are the likely causes and how can I fix it?

Answer:

Low conversion in this SNAr reaction is a common hurdle. The pyridine ring is electron-deficient, which facilitates nucleophilic attack, but it is less reactive than other heteroaryl chlorides like 2-chloropyrimidine.[1] Several factors can be at play:

-

Insufficient Temperature: SNAr reactions on less activated rings like chloropyridines often require significant thermal energy to overcome the activation barrier.[2] If you are running the reaction at room temperature or slightly elevated temperatures, it may proceed very slowly.

-

Solution: Increase the reaction temperature. Solvents like NMP, DMSO, or dioxane are often used to achieve temperatures between 100-160 °C. Monitor the reaction by TLC or LCMS to avoid decomposition at excessive temperatures.

-

-

Inappropriate Solvent: The choice of solvent is critical for both solubility and facilitating the reaction mechanism.

-

Solution: Aprotic polar solvents (e.g., DMSO, NMP, DMF) are generally preferred as they can solvate the cation of the base and leave the anion more "naked" and nucleophilic, while also accommodating the polar transition state.

-

-

Incorrect Base or Stoichiometry: A base is required to scavenge the HCl generated during the reaction. An inappropriate or weak base can lead to the protonation of pyrrolidine, quenching its nucleophilicity.

-

Solution: Use a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. Ensure at least 1.1-1.5 equivalents of the base are used. An excess of pyrrolidine (e.g., 2-3 equivalents) can also serve as the base and drive the reaction forward, though this can complicate purification.

-

-

Moisture: Water can compete with pyrrolidine as a nucleophile, leading to the formation of 2-hydroxy-4-methylpyridine as a byproduct.

-

Solution: Ensure all reagents and solvents are anhydrous. Dry the solvent over molecular sieves and use freshly opened or distilled pyrrolidine. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.

-

Caption: Troubleshooting workflow for low SNAr yield.

Oxidation of the 4-Methyl Group

Question: I am struggling to oxidize the methyl group of 2-(pyrrolidin-1-yl)-4-methylpyridine. I'm either getting no reaction, over-oxidation to the carboxylic acid, or a complex mixture. What oxidant should I use?

Answer:

The selective oxidation of a methyl group on a pyridine ring can be challenging. The pyridine ring itself can be sensitive to strong oxidizing conditions, and controlling the oxidation to stop at the aldehyde stage is key.

-

Potassium Permanganate (KMnO₄): This is a powerful and inexpensive oxidant. However, it can easily lead to over-oxidation, yielding the corresponding isonicotinic acid.[3]

-

Strategy: While direct conversion to the aldehyde is difficult, you can embrace the formation of the carboxylic acid. The acid can then be reduced to the alcohol using a reagent like LiAlH₄ or via conversion to an ester followed by reduction with NaBH₄. This two-step approach (oxidation to acid, then reduction) is often more reliable than trying to stop at the aldehyde.

-

-

Selenium Dioxide (SeO₂): This is a classic reagent for the oxidation of activated methyl groups to aldehydes.

-

Strategy: SeO₂ can provide good selectivity for the aldehyde. The reaction is typically run in a high-boiling solvent like dioxane or diglyme. Caution: Selenium compounds are highly toxic and require careful handling and disposal. This method is effective but carries significant safety considerations.

-

-

Vapor-Phase Catalytic Oxidation: For larger-scale industrial processes, vapor-phase oxidation over metal oxide catalysts (e.g., V-Ti-O) is used to produce pyridine-4-carboxaldehyde from 4-picoline.[3][4] This is highly specialized and generally not feasible for a standard research laboratory.

Recommended Laboratory-Scale Protocol (via Carboxylic Acid):

-

Oxidation: Dissolve 2-(pyrrolidin-1-yl)-4-methylpyridine in water. Heat to 70-80 °C. Add a solution of KMnO₄ portion-wise, monitoring the color change from purple to brown (MnO₂). After the reaction is complete, filter off the MnO₂ and acidify the filtrate to precipitate the carboxylic acid.

-